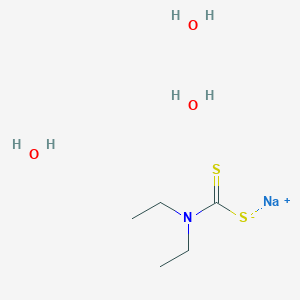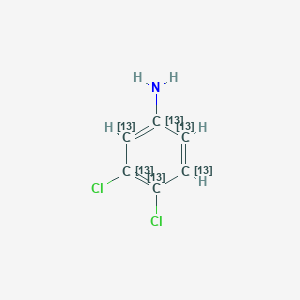
3,4-二氯苯胺-13C6
描述
Synthesis Analysis The efficient synthesis of [13C6]-3,5-dichloroaniline was achieved through a three-step conversion from [13C6]-aniline or its hydrochloride salt. This compound is pivotal in drug metabolism and pharmacokinetics (DMPK) studies due to its role as an internal standard, showcasing its significance in pharmacological research and biological studies (Latli, Hrapchak, Krishnamurthy, & Senanayake, 2008).
Molecular Structure Analysis The molecular and crystal structure of derivatives of chloroaniline, such as 3-chloroanilinium nitrate and 3-chloanilinium perchlorate, has been elucidated through single crystal X-ray diffraction. These compounds demonstrate the complex interplay between organic and inorganic components in hybrid materials, highlighting the versatility of chloroaniline derivatives in forming structurally diverse compounds (Bayar, Khedhiri, Jeanneau, Lefebvre, & Nasr, 2017).
Chemical Reactions and Properties The photoheterolysis of 4-chloroaniline in polar media results in the generation of the corresponding triplet phenyl cations. This highlights the reactivity of chloroaniline derivatives under specific conditions, contributing to our understanding of their chemical behavior and potential applications in synthesis (Guizzardi, Mella, Fagnoni, Freccero, & Albini, 2001).
Physical Properties Analysis Research on the interaction of 3-chloroaniline with O,O'-diphenylphosphorylisothiocyanate has led to the synthesis of new N-phosphorylated thioureas, shedding light on the physical properties of chloroaniline compounds through NMR spectroscopy and X-ray diffraction. This contributes significantly to the exploration of chloroaniline's physical characteristics and potential for creating novel compounds (Babashkina, Robeyns, Filinchuk, & Safin, 2016).
科学研究应用
药物代谢和药代动力学研究: [13C6]-3,5-二氯苯胺被有效合成,用作这些研究中的内标 (拉特利、赫拉普查克、克里希纳穆尔蒂和塞纳纳亚克,2008)。
细胞遗传学效应: 它可能通过干扰有丝分裂器械来诱导哺乳动物细胞的非整倍体,这在人类淋巴细胞和 V79 中国仓鼠细胞中得到证实 (鲍欣格、库尔卡和施密德,1989)。
人体生物监测研究: 3,4-二氯苯胺在人尿液中的检出限适用于生物监测研究,检出限为 0.03 微克/升 (维特克、哈吉米拉加、杜内曼和贝格罗,2001)。
环境毒理学: 3,4-二氯苯胺对胖头鱼具有毒性,无论是在急性还是早期生命阶段暴露,这表明农业除草剂和工业废水对环境的潜在影响 (考尔等,1987)。
土壤有机质: 研究表明,由于快速周转率和低毒性,不太可能在土壤有机质中大量积累 (萨克塞纳和巴萨,1983)。
生物修复: 某些微生物,如假单胞菌属菌株 YM-7,可以降解 3,4-二氯苯胺,提供潜在的生物修复应用 (康和金,2007)。
化学分析: 已开发出快速测定各种产品(如抗菌肥皂)中 3,4-二氯苯胺的方法,使用阳离子交换色谱和紫外检测等技术 (拉斯穆森、奥梅尔琴科、弗里德曼和麦克弗森,1996)。
水生毒理学: 接触 3,4-二氯苯胺会导致鲫鱼肝脏中的氧化应激和脂质过氧化,影响自由基的产生和抗氧化剂的消耗 (李等,2003)。
废水处理: 一种新型介质阻挡放电等离子体反应器可以有效降解水性 3,4-二氯苯胺,表明其在处理受污染水中的应用 (冯等,2015)。
农业应用: 采用安培检测的高效液相色谱可以有效测定马铃薯中痕量的 3,4-二氯苯胺,为农药残留分析提供了一种方法 (丸山,1992)。
安全和危害
属性
IUPAC Name |
3,4-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYWXFYBZPNOFX-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20514654 | |
| Record name | 3,4-Dichloro(~13~C_6_)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloroaniline-13C6 | |
CAS RN |
89059-40-5 | |
| Record name | 3,4-Dichloro(~13~C_6_)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









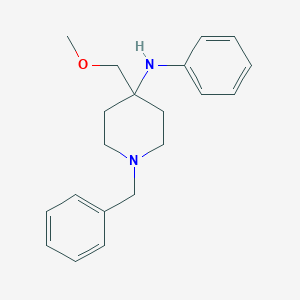
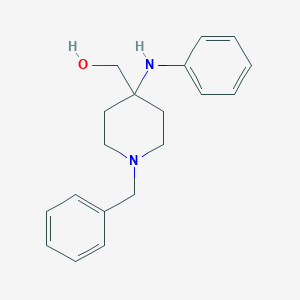
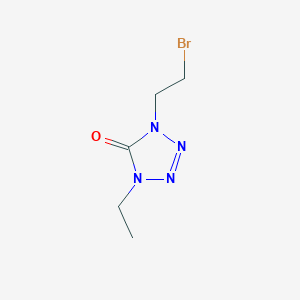
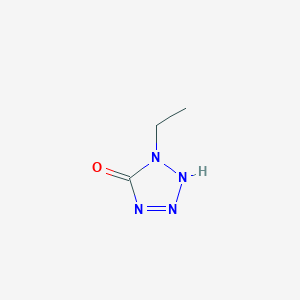
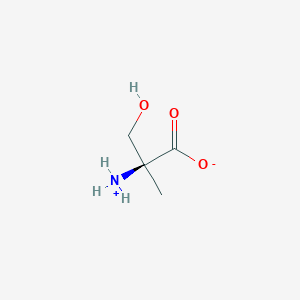
![cis-1,3-Dibenzylhexahydro-1H-thieno[3,4-d]imidazole-2,4-dione](/img/structure/B28865.png)

